Core Scaffold Selectivity for PDE4B Over PDE4D
While specific IC50 values for N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide are not publicly disclosed, the patent family to which it belongs demonstrates that the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide core confers selectivity for the PDE4B isoform over PDE4D. The patent's representative examples show PDE4B binding affinities that are superior to those for PDE4D, supporting the hypothesis of reduced emetic potential compared to non-selective inhibitors like rolipram [1]. This selectivity profile is a class-level feature engineered into the core scaffold, making it a key differentiator from earlier pan-PDE4 inhibitors [2].
| Evidence Dimension | PDE4B vs. PDE4D selectivity (binding affinity) |
|---|---|
| Target Compound Data | PDE4B-selective (exact IC50 not publicly available) |
| Comparator Or Baseline | Rolipram (pan-PDE4 inhibitor); PDE4B IC50 ~ 1 µM, PDE4D IC50 ~ 1 µM (no selectivity) |
| Quantified Difference | Class-level data from the patent indicates >10-fold selectivity for PDE4B over PDE4D for representative examples. |
| Conditions | PDE4 isoform binding assays (cell-free) as described in patent WO 2017/145013 A1. |
Why This Matters
The PDE4B-over-PDE4D selectivity is the central rationale for the entire compound class, promising CNS efficacy without the dose-limiting nausea and emesis associated with pan-PDE4 inhibition.
- [1] Chappie, T. A.; et al. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. PCT Patent WO 2017/145013 A1, 2017. View Source
- [2] Pu, Y. et al. Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. ACS Med. Chem. Lett. 2017, 8, 11, 1132–1133. View Source
